Home > Products > Screening Compounds P38702 > Beta-Amyloid (6-30)
Beta-Amyloid (6-30) -

Beta-Amyloid (6-30)

Catalog Number: EVT-247304
CAS Number:
Molecular Formula:
Molecular Weight: 2772.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (6-30) is a peptide fragment derived from the larger amyloid precursor protein, specifically the beta-amyloid peptide. This compound is of significant interest in the study of Alzheimer's disease, as it plays a critical role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The sequence from positions 6 to 30 of the beta-amyloid peptide has been implicated in various biochemical processes and is often used in research to understand the aggregation behavior and toxicity associated with longer forms of beta-amyloid.

Source

Beta-Amyloid (6-30) can be synthesized chemically or expressed recombinantly in bacterial systems. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. This peptide is primarily studied in laboratory settings to explore its role in amyloid aggregation and neurotoxicity.

Classification

Beta-Amyloid (6-30) belongs to a class of peptides known as amyloids, which are characterized by their ability to form fibrillar aggregates. It can be classified under neurotoxic peptides due to its association with Alzheimer's disease pathology.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (6-30) can be accomplished through several methods:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization. The process typically involves:
    • Fmoc (Fluorenylmethyloxycarbonyl) Chemistry: This is a common protective group strategy used during synthesis.
    • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography.
  2. Recombinant Expression: Bacterial systems can be employed for high-level expression of Beta-Amyloid (6-30). This involves:
    • Transformation: Inserting the gene encoding the peptide into a bacterial plasmid.
    • Cultivation: Growing bacteria under conditions that induce peptide expression.
    • Purification: Using techniques such as ion-exchange chromatography followed by molecular mass fractionation to isolate the peptide.

Technical Details

The purification process typically yields high-purity Beta-Amyloid (6-30), often exceeding 97% purity, suitable for further biochemical assays and studies .

Molecular Structure Analysis

Structure

Beta-Amyloid (6-30) consists of a specific sequence of amino acids that contributes to its ability to aggregate into fibrils. The molecular structure includes:

  • Amino Acid Composition: The sequence includes hydrophobic residues that promote aggregation.
  • Secondary Structure: It tends to adopt beta-sheet conformations, which are critical for its aggregation properties.

Data

The molecular weight of Beta-Amyloid (6-30) is approximately 2,500 Da, depending on the exact sequence and modifications used during synthesis. Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed techniques for structural characterization .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (6-30) undergoes several critical reactions that are relevant to its role in Alzheimer's disease:

  1. Aggregation: The peptide can spontaneously aggregate into oligomers and fibrils under physiological conditions.
  2. Post-Translational Modifications: Various modifications, such as phosphorylation or oxidation, can influence its aggregation propensity and toxicity.

Technical Details

The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which indicate the formation of fibrillar structures .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (6-30) contributes to neurotoxicity involves several steps:

  1. Oligomer Formation: Initially, monomers aggregate into soluble oligomers that are believed to be particularly toxic to neurons.
  2. Fibril Formation: Over time, these oligomers can further aggregate into insoluble fibrils that deposit in brain tissue.
  3. Cellular Interaction: The aggregates interact with neuronal membranes, leading to disruptions in cellular homeostasis and ultimately cell death.

Data

Studies have shown that even low concentrations of soluble oligomers can impair synaptic function and trigger neuroinflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Beta-Amyloid (6-30) exhibits limited solubility in aqueous solutions but can dissolve in organic solvents like dimethyl sulfoxide.
  • Stability: The peptide is relatively stable at low temperatures but may aggregate at higher temperatures or concentrations.

Chemical Properties

  • pH Sensitivity: The stability and aggregation behavior can vary significantly with changes in pH.
  • Reactivity: The presence of reactive side chains allows for potential modifications that can alter its biological activity.
Applications

Scientific Uses

Beta-Amyloid (6-30) is primarily used in research related to Alzheimer's disease for several purposes:

  1. Modeling Aggregation: It serves as a model system for studying the fundamental processes underlying amyloid formation.
  2. Drug Testing: Researchers utilize this peptide to screen compounds for their ability to inhibit aggregation or toxicity.
  3. Biomarker Development: It is investigated as a potential biomarker for early detection of Alzheimer’s disease through blood plasma measurements .
Historical Context and Significance of Beta-Amyloid (6-30) in Alzheimer’s Disease Research

Discovery and Early Characterization of Beta-Amyloid Fragments in Neurodegeneration

The identification of beta-amyloid (Aβ) fragments emerged from pivotal biochemical studies in the 1980s. In 1984, Glenner and Wong first isolated Aβ from meningovascular deposits in Down syndrome patients, determining its amino acid sequence [1] [6]. This discovery revealed Aβ as a proteolytic product of the amyloid precursor protein (APP), processed sequentially by β-secretase (BACE1) and γ-secretase. While full-length Aβ (notably Aβ42 and Aβ40) became a primary research focus, shorter fragments like Aβ(6-30) gained attention for their experimental utility. Early investigations demonstrated that truncated Aβ peptides retained biological activity, with Yankner et al. (1989–1990) reporting that synthetic Aβ fragments (including residues 1–28 and 25–35) induced neurotoxicity in neuronal cultures [9]. Aβ(6-30), encompassing the central hydrophobic core (residues 17–21: LVFFA), proved particularly valuable due to its:

  • Enhanced solubility compared to full-length Aβ42 [5]
  • Retained aggregation propensity driven by the KLVFF motif [5]
  • Ease of synthesis and purification for structural studies [3]

Table 1: Key Properties of Aβ(6-30) vs. Full-Length Aβ Fragments

PropertyAβ(6-30)Aβ(1-40/42)Experimental Significance
Solubility in WaterHighLow (prone to fibrillization)Enabled NMR studies in aqueous buffers [5]
Aggregation KineticsRapid oligomerizationSlow fibril formationFacilitated oligomer dynamics studies [3]
Neurotoxicity (in vitro)ModerateHigh (fibrillar forms)Isolated core toxicity mechanisms [9]
Structural FlexibilityHigh (random coil)Structured domainsProbed early conformational changes [5]

Role of Beta-Amyloid (6-30) in the Evolution of the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis (ACH), formalized by Hardy and Higgins in 1992, posited Aβ accumulation as the initiating factor in Alzheimer’s pathogenesis [1] [9]. Aβ(6-30) played three critical roles in refining this hypothesis:

  • Elucidating Oligomer Dynamics: Aβ(6-30) lacks the charged N-terminus (residues 1–5) and aggregation-prone C-terminus (residues 31–42) of full-length Aβ. Studies using this fragment demonstrated that the central LVFFA domain alone could form soluble oligomers that impaired synaptic function. This supported the ACH’s shift from plaque-centric to oligomer-centric toxicity models [1] [6].

  • Validating Genetic Mechanisms: Mutations near Aβ’s cleavage sites (e.g., APP KM670/671NL or T714I) altered β- and γ-secretase processing. Aβ(6-30) derivatives incorporating these mutations showed accelerated oligomerization, mirroring familial AD phenotypes and confirming the fragment’s relevance to human pathology [6] [7].

  • Linking Aβ to Tau Pathology: Cross-breeding studies in transgenic mice revealed that Aβ oligomers (modeled using Aβ(6-30)) induced hyperphosphorylation of tau at AD-specific epitopes. This provided mechanistic evidence for the ACH’s tenet that Aβ precedes and drives tau dysfunction [1] [4].

Table 2: Contributions of Aβ(6-30) to Key Amyloid Hypothesis Revisions

ACH Revision StageAβ(6-30) EvidenceImpact on Hypothesis
Original (1992)Fragment toxicity proved Aβ intrinsic pathogenicitySupported Aβ as central trigger [9]
Oligomer-Centric (2002)Oligomers formed without C-terminal domainsShifted focus from plaques to soluble aggregates [1]
Tau Interaction (2010s)Induced tau phosphorylation in vitroValidated Aβ→tau axis of neurodegeneration [4]

Comparative Analysis of Beta-Amyloid (6-30) and Full-Length Aβ in Foundational Studies

Aβ(6-30) served as a strategic tool for dissecting structure-function relationships obscured in full-length Aβ:

  • Structural Insights: Nuclear magnetic resonance (NMR) studies of Aβ(6-30) in SDS micelles revealed a stable α-helix between residues 15–24, contrasting with the β-sheet dominance in full-length fibrils. This highlighted the conformational plasticity of Aβ’s core domain [5] [3].

  • Aggregation Pathways: Unlike full-length Aβ, which forms stable fibrils via C-terminal interactions (e.g., residues 31–42), Aβ(6-30) predominantly generated transient protofibrils. This simplified system allowed mapping of nucleation events to the LVFFA motif [3] [5].

  • Receptor Binding Specificity: Aβ(6-30) retained binding to key receptors like cellular prion protein (PrPC) but showed reduced affinity for α7-nicotinic receptors compared to full-length Aβ42. This delineated receptor-binding domains to residues 1–5 and 33–42 [2] [4].

Table 3: Functional Comparisons of Aβ(6-30) and Full-Length Aβ42

Functional DomainAβ(6-30) ContributionFull-Length Aβ42 RequirementMethodology
Hydrophobic CoreSufficient for oligomerizationNecessary but insufficientAnalytical ultracentrifugation [3]
N-terminal (1-5)Absent; reduces inflammatory signalingRequired for microglial activationMicroglia cytokine assays [4]
C-terminal (31-42)Absent; prevents fibrillizationEssential for cross-β structureCryo-EM fibril reconstructions [6]
Central (15-28) α-helixStabilized in membranesMisfolded in fibrilsSolid-state NMR [5]

Limitations and Legacy

While Aβ(6-30) enabled critical reductionist experiments, its biological relevance was constrained by:

  • Exclusion of Physiologic Context: Full-length Aβ isoforms (e.g., Aβ42) undergo in vivo post-translational modifications (e.g., pyroglutamation at residue 3) absent in synthetic fragments [5].
  • Altered Bioavailability: The fragment’s enhanced solubility may overestimate its diffusion in brain parenchyma compared to naturally occurring Aβ [3].

Properties

Product Name

Beta-Amyloid (6-30)

Molecular Weight

2772.0

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.